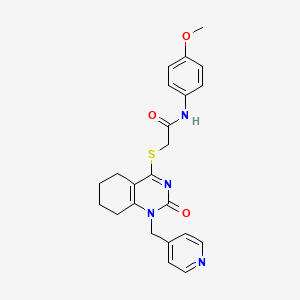

N-(4-methoxyphenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide

Beschreibung

N-(4-methoxyphenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a thioacetamide-quinazolinone hybrid compound featuring a hexahydroquinazolinone core modified with a pyridin-4-ylmethyl substituent at the 1-position and a 4-methoxyphenylacetamide group at the 2-thio position. Its synthesis likely involves alkylation of a thiopyrimidinone intermediate with N-(4-methoxyphenyl)-2-chloroacetamide under basic conditions, as analogous methods are reported for related thioacetamide derivatives (e.g., sodium methylate-mediated alkylation of thiopyrimidines ). Structural characterization would rely on NMR (¹H and ¹³C), IR, and mass spectrometry, consistent with protocols for similar compounds .

Eigenschaften

IUPAC Name |

N-(4-methoxyphenyl)-2-[[2-oxo-1-(pyridin-4-ylmethyl)-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4O3S/c1-30-18-8-6-17(7-9-18)25-21(28)15-31-22-19-4-2-3-5-20(19)27(23(29)26-22)14-16-10-12-24-13-11-16/h6-13H,2-5,14-15H2,1H3,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOITYMKXSOIUHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCCC3)CC4=CC=NC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

N-(4-methoxyphenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide (CAS Number: 899747-25-2) is a compound of interest due to its potential biological activities. This article reviews the biological properties of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 436.5 g/mol. The structure features a methoxyphenyl group and a hexahydroquinazoline moiety which may contribute to its biological activity.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities including:

- Antimicrobial Activity : Compounds with phenoxy-N-aroylacetamide scaffolds have demonstrated significant antimicrobial properties against various pathogens .

- Antidiabetic Effects : Some derivatives have been shown to possess antidiabetic activity by modulating glucose metabolism pathways .

- Anti-inflammatory Properties : The compound may exhibit anti-inflammatory effects through inhibition of pro-inflammatory mediators .

- Anticancer Potential : Similar compounds have been evaluated for anticancer activity against various cancer cell lines, indicating potential therapeutic applications in oncology .

The biological activity of this compound may be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes such as cyclooxygenase (COX) and lipoxygenases (LOX), which are involved in inflammatory responses .

- Receptor Modulation : It may interact with specific receptors or signaling pathways that regulate cellular responses to stress and inflammation.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research has indicated that compounds similar to N-(4-methoxyphenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide exhibit significant anticancer properties. For example:

- Mechanism of Action: The compound is believed to inhibit specific enzymes that are crucial for cancer cell proliferation. In silico studies have shown that it may act as a potential inhibitor of 5-lipoxygenase (5-LOX), an enzyme implicated in inflammatory processes associated with cancer progression .

Neurological Disorders

The compound's structure suggests potential applications in treating neurological disorders. Some studies have indicated that similar compounds can modulate neurotransmitter systems and possess neuroprotective effects:

- Cognitive Impairment: Certain derivatives have been investigated for their ability to enhance cognitive function and may serve as candidates for treating conditions like Alzheimer's disease .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been highlighted in various studies. Its ability to inhibit inflammatory pathways makes it a candidate for developing treatments for chronic inflammatory diseases:

- Inhibition of Inflammatory Mediators: Research suggests that the compound could inhibit the production of pro-inflammatory cytokines and other mediators involved in chronic inflammation .

Case Studies and Research Findings

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Melting Points : Bulky or polar substituents (e.g., sulfamoylphenyl) correlate with higher melting points (e.g., 315.5°C for Compound 8) due to enhanced intermolecular interactions. The target compound’s pyridinylmethyl group may lower melting points relative to sulfamoyl derivatives.

Q & A

Basic: What synthetic methodologies are optimal for preparing N-(4-methoxyphenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide?

The synthesis typically involves coupling a thiol-containing quinazolinone intermediate with a chloroacetylated aromatic amine. Key steps include:

- Chloroacetylation : Reacting the pyridinylmethyl-substituted quinazolinone with chloroacetyl chloride in DMF under basic conditions (e.g., K₂CO₃) to form the reactive intermediate .

- Thioether Formation : Substituting the chlorine atom with a thiol group via nucleophilic displacement using a thiol-containing precursor. Reaction progress is monitored by TLC (e.g., ethyl acetate/hexane, 3:7) .

- Amide Coupling : Final coupling with 4-methoxyaniline using carbodiimide-based reagents (e.g., EDC/HOBt) in dichloromethane .

Purification : Column chromatography (silica gel, gradient elution) yields the pure product, confirmed by melting point and spectroscopic data (IR, NMR) .

Advanced: How do substituent variations on the quinazolinone core impact synthetic yields and biological activity?

Substituents on the quinazolinone ring significantly influence reactivity and bioactivity:

- Electron-Withdrawing Groups (EWGs) : Enhance electrophilicity at the thiol-reactive site, improving coupling efficiency (e.g., sulfonamide substituents increase yields to 87–91% in analogous compounds) .

- Steric Effects : Bulky groups (e.g., 4-sulfamoylphenyl) reduce reaction rates, requiring extended reaction times or elevated temperatures .

- Biological Activity : Thioacetamide-linked quinazolinones show enhanced hypoglycemic activity in murine models compared to non-sulfur analogs. For example, 2-thioquinazolinones demonstrated 40–60% reduction in blood glucose levels in Wistar rats at 50 mg/kg doses .

Basic: What characterization techniques are essential for confirming the compound’s structure?

Key techniques include:

- NMR Spectroscopy :

- IR Spectroscopy : Stretching bands at 1650–1680 cm⁻¹ (C=O) and 1250–1300 cm⁻¹ (C-S) validate functional groups .

- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ calculated for C₂₄H₂₅N₄O₃S: 473.16) .

Advanced: How can X-ray crystallography resolve ambiguities in structural elucidation?

X-ray crystallography provides atomic-level resolution:

- Hydrogen Bonding Networks : For analogous amides, N–H⋯O interactions form dimeric R₂²(10) motifs, stabilizing the crystal lattice .

- Dihedral Angles : Rotational barriers between the quinazolinone core and substituents (e.g., 64.82–80.70° in dichlorophenyl analogs) explain conformational flexibility .

- Validation of Stereochemistry : Absolute configuration of chiral centers (e.g., pyridinylmethyl orientation) is confirmed via Flack parameters .

Basic: What preliminary biological activities have been reported for this compound class?

Thioacetamide-quinazolinone hybrids exhibit:

- Hypoglycemic Activity : 50 mg/kg doses reduced blood glucose by 40–60% in Wistar albino mice via PPAR-γ agonism .

- Antimicrobial Potential : Thiazole-containing analogs (structurally similar) show MIC values of 8–16 µg/mL against S. aureus and E. coli .

Advanced: How can structure-activity relationship (SAR) studies address contradictions in biological data?

Discrepancies in activity (e.g., variable hypoglycemic efficacy) are analyzed via:

- Substituent Screening : Compare derivatives with EWGs (e.g., –NO₂) versus electron-donating groups (e.g., –OCH₃). For example, methoxy groups enhance solubility but reduce receptor binding .

- In Silico Modeling : Molecular docking (e.g., AutoDock Vina) identifies key interactions with targets like PPAR-γ. Pyridinylmethyl groups may occupy hydrophobic pockets, while thioether linkages stabilize binding .

- Metabolic Stability Assays : Liver microsome studies assess oxidative degradation (e.g., CYP3A4-mediated metabolism) to explain in vivo variability .

Advanced: What strategies improve solubility and formulation stability for in vivo studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.